4-Bromo-3-methylbenzoyl chloride
Overview
Description
4-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzoyl chloride can be synthesized through the chlorination of 4-bromo-3-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-bromo-3-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases indicates the progress of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-bromo-3-methylbenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 4-bromo-3-methylbenzoic acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
4-Bromo-3-methylbenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: Used in the development of novel drug candidates by introducing the 4-bromo-3-methylbenzoyl moiety into bioactive molecules.
Material Science: Employed in the synthesis of functional materials such as liquid crystals and polymers.
Biological Studies: Used as a reagent in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of 4-bromo-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and properties of the target molecules. In biological systems, it can be used to acylate proteins, peptides, and other biomolecules, affecting their activity and interactions .
Comparison with Similar Compounds
4-Bromo-3-methylbenzoic acid: The precursor for the synthesis of 4-bromo-3-methylbenzoyl chloride.
4-Bromo-3-methylbenzaldehyde: Another derivative of 4-bromo-3-methylbenzene with an aldehyde functional group.
4-Bromo-3-methylbenzyl alcohol: A related compound with a hydroxyl group instead of a chloride.
Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it valuable in various synthetic applications. Its bromine and methyl substituents also provide distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
4-bromo-3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXGJCNXMPLCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427386 | |
Record name | 4-bromo-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-25-4 | |
Record name | 4-Bromo-3-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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